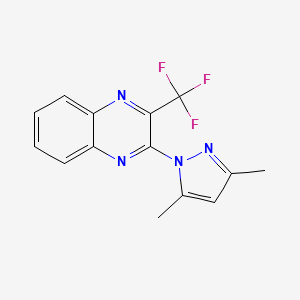

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4/c1-8-7-9(2)21(20-8)13-12(14(15,16)17)18-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYNABOADDGMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the preparation of the pyrazolyl ring and the quinoxaline core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, leveraging its unique properties for various applications.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoxaline Derivatives with Pyrazole Substituents

A structurally close analog, 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline (CAS 245039-37-6, ), replaces the trifluoromethyl group with chlorine. Key differences include:

- Steric Profile : Both substituents are compact, but -CF₃’s three fluorine atoms may introduce steric hindrance distinct from chlorine.

- Lipophilicity : The trifluoromethyl group increases logP compared to chlorine, enhancing membrane permeability .

Trifluoromethyl-Substituted Heterocycles

Compounds like 4-bromo-8-methyl-2-(trifluoromethyl)quinoline (CAS 260973-04-4) and 4-bromo-6-methyl-2-(trifluoromethyl)quinoline (CAS 18706-27-9, ) highlight the prevalence of -CF₃ in medicinal chemistry. While these are quinoline derivatives (one nitrogen in the ring vs. two in quinoxaline), they demonstrate that -CF₃ at position 2 or 3 improves bioactivity, likely due to enhanced electronic and steric interactions .

Comparative Data Table

Research Implications and Gaps

- Synthesis: The target compound’s synthesis may parallel methods in , where quinoxaline reacts with pyrazoles under basic conditions.

- Structure-Activity Relationships (SAR) : Comparative studies with chlorine or methyl substituents could clarify the -CF₃ group’s contribution to stability and potency.

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline is C12H10F3N5. Its structure includes a quinoxaline core substituted with a trifluoromethyl group and a pyrazole moiety, which is known to influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Quinoxaline derivatives have been shown to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline have been reported to inhibit Stat3 phosphorylation in cancer cells, leading to reduced cell viability .

- Antimicrobial Properties : Quinoxalines demonstrate significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline and related compounds:

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A431 human epidermoid carcinoma | 2.3 | |

| Antimicrobial | Various bacterial strains | 0.29 - 0.90 | |

| Stat3 Inhibition | A431 cells | Not specified |

Case Studies

Several studies have explored the efficacy of quinoxaline derivatives in various biological contexts:

- Anticancer Research : A study demonstrated that specific quinoxaline derivatives significantly inhibited the proliferation of A431 cells with IC50 values comparable to doxorubicin, a standard chemotherapy drug. The mechanism was linked to the inhibition of Stat3 and other oncogenic pathways .

- Antimicrobial Studies : Research into the antimicrobial properties of quinoxaline derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the quinoxaline structure can enhance its antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline?

Methodological Answer: While direct synthesis of this compound is not explicitly detailed in the literature, analogous quinoxaline derivatives (e.g., 2-chloro-3-(trifluoromethyl)quinoxaline) are synthesized via nucleophilic substitution or condensation reactions. A plausible approach involves:

- Step 1: Preparation of 3-(trifluoromethyl)quinoxalin-2(1H)-one as a precursor (see ).

- Step 2: Chlorination using phosphoryl chloride (POCl₃) at 100°C to yield 2-chloro-3-(trifluoromethyl)quinoxaline .

- Step 3: Substitution of the chloro group with 3,5-dimethylpyrazole under basic conditions (e.g., triethylamine in DMSO) at room temperature, as seen in similar pyrazole-quinoxaline couplings .

Key Considerations:

- Optimize reaction time and temperature to avoid side products (e.g., over-substitution).

- Purification via column chromatography (hexane/EtOAC) is recommended .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Characterization typically involves:

- NMR (¹H/¹³C): Identify protons on the pyrazole (δ 2.2–2.4 ppm for methyl groups) and quinoxaline rings (aromatic protons δ 7.5–8.5 ppm).

- Mass Spectrometry (HRMS): Confirm molecular mass (e.g., [M+H]⁺ for C₁₅H₁₃F₃N₄ requires m/z ≈ 322.11).

- IR Spectroscopy: Detect C-F stretches (~1100–1200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- In vitro assays: Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays .

- Cellular models: Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Compare with structurally similar pyrroloquinoxalines, which show antitumor activity .

- Control experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations).

Key Challenge:

Address solubility issues by using DMSO as a co-solvent (<1% v/v to avoid cellular toxicity) .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions may arise from:

- Experimental variability: Differences in cell lines, assay conditions, or compound purity.

- Structural analogs: Subtle substituent changes (e.g., trifluoromethyl vs. methyl groups) significantly alter activity .

Resolution Strategy:

- Reproduce assays under standardized conditions (e.g., NIH-3T3 fibroblasts for baseline comparison).

- Meta-analysis: Compare data across studies using tools like PCA (Principal Component Analysis) to identify confounding variables .

Case Study:

Pyrroloquinoxaline derivatives with trifluoromethyl groups showed 10-fold higher kinase inhibition than methyl analogs in a 2022 study .

Q. What computational methods predict the compound’s environmental fate and toxicity?

Methodological Answer:

Q. How to optimize reaction yields in multi-step synthesis?

Methodological Answer:

- DOE (Design of Experiments): Vary parameters (temperature, solvent, catalyst) systematically. For example, POCl₃-mediated chlorination achieves >90% yield at 100°C vs. 70% at 80°C .

- Kinetic Studies: Monitor reactions via TLC or in-situ IR to identify rate-limiting steps.

- Scale-up: Use flow chemistry for exothermic steps (e.g., POCl₃ reactions) to improve safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.